molecular formula C17H13N5OS B8379152 6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine

6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B8379152
M. Wt: 335.4 g/mol
InChI Key: OKEJMNFQFHEOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

6-(5-methoxypyridin-3-yl)-N-pyrazin-2-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H13N5OS/c1-23-13-6-12(8-19-9-13)11-2-3-14-15(7-11)24-17(21-14)22-16-10-18-4-5-20-16/h2-10H,1H3,(H,20,21,22)

InChI Key

OKEJMNFQFHEOAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CC3=C(C=C2)N=C(S3)NC4=NC=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 8-iii of Scheme 8, of 6-(5-methoxypyridin-3-yl)benzo[d]thiazol-2-amine (250 mg; 0.97 mmol) was dissolved in 4.0 mL of dry DMA. Cesium carbonate (650 mg; 2.0 mmol] and 2-chloropyrazine (Aldrich Chemical Co. Cat. No. 13, 248-9, 250 mg; 2.35 mmol) were added and the mixture heated in a sealed tube under microwave irradiation at 200° C. for 15 minutes. After cooling, the volatiles were removed under reduced pressure and residue purified via reversed-phase HPLC using an acetonitrile/water gradient (0.1% TFA). Fractions containing pure product were combined and lyophilized to provide (Compound 1, 50 mg, 15% yield) as an off-white powder: LCMS (M+H) 336.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
15%

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